6-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride
Overview
Description
6-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H5Cl2FO3S and its molecular weight is 259.08 g/mol. The purity is usually 95%.
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Biological Activity
6-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride (CAS No. 1706458-71-0) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological mechanisms, effects on various cellular processes, and relevant case studies.
Molecular Formula: C7H6ClF O3S
Molecular Weight: 224.64 g/mol
Structure: The compound features a benzene ring substituted with a chloro, fluoro, and methoxy group, along with a sulfonyl chloride functional group, which is crucial for its reactivity and biological activity.
The biological activity of this compound primarily involves its ability to interact with various biomolecules, including proteins and nucleic acids. The sulfonyl chloride moiety is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions with amines and other nucleophiles.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by forming covalent bonds with active site residues, thus altering their function.
- Receptor Modulation: It can act as a modulator for certain receptors, potentially influencing signaling pathways involved in cell growth and apoptosis.
- DNA Interaction: Preliminary studies suggest that the compound may bind to DNA, affecting gene expression and cellular proliferation.
Antimicrobial Properties
Research indicates that sulfonyl chlorides exhibit antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including resistant strains.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 4.0 |
Similar Sulfonyl Compounds | Escherichia coli | 8.0 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. It has shown promising results in inducing apoptosis through caspase activation pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Caspase activation |
HeLa (Cervical Cancer) | 10.0 | Mitochondrial membrane disruption |
Case Studies
-
Study on Antibacterial Activity:
A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of various benzenesulfonyl chlorides, including derivatives of this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential for development as an antibacterial agent . -
Cytotoxicity Evaluation:
In vitro assays conducted on human cancer cell lines demonstrated that the compound induces apoptosis at micromolar concentrations. The study highlighted the role of mitochondrial pathways in mediating its cytotoxic effects . -
Synthesis and Structure-Activity Relationship (SAR):
Research focused on modifying the substituents on the benzene ring to enhance biological activity revealed that variations in the chlorine and fluorine positions significantly affect antimicrobial potency and cytotoxicity .
Properties
IUPAC Name |
6-chloro-2-fluoro-3-methoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO3S/c1-13-5-3-2-4(8)7(6(5)10)14(9,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYKBMVAUAFUPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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